molecular formula C15H13N3O4S2 B12655886 Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12655886
M. Wt: 363.4 g/mol
InChI Key: DKLAPEZAUNFSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Thienopyrimidine Core Scaffolds

The thieno[3,2-d]pyrimidine core is a fused bicyclic system comprising a pyrimidine ring annulated with a thiophene moiety at the 3,2-d position. This architecture confers rigidity and planarity, enabling strong interactions with biological targets such as kinases and DNA repair enzymes. The scaffold’s electron-rich nature facilitates π-π stacking and hydrogen bonding, critical for binding to ATP pockets in kinases.

Substituents at the 2-, 6-, and 7-positions significantly modulate activity. For instance, methylsulfinyl groups at position 2 enhance solubility and hydrogen-bonding capacity, as seen in the target compound. Methoxypyridine at position 7 introduces a bulky aromatic group that improves selectivity for specific kinases, while the methyl ester at position 6 serves as a metabolically stable prodrug moiety. Comparative studies of thieno[3,2-d]pyrimidine derivatives reveal that substituent variations directly correlate with potency. For example, replacing methylsulfinyl with methylthio in analogous compounds reduces kinase inhibition by 10-fold, underscoring the sulfinyl group’s role in polar interactions.

Position Substituent Biological Impact Example Activity (IC₅₀) Source
2 Methylsulfinyl Enhances solubility and target affinity 1.5 nM (ATR kinase)
6 Methyl ester Improves metabolic stability N/A
7 3-Methoxypyridin-2-yl Increases kinase selectivity 0.23 µM (VEGFR-2)

Bioisosteric Relationship with Purine Nucleobases

Thieno[3,2-d]pyrimidines are bioisosteres of purine nucleobases, mimicking adenine’s hydrogen-bonding pattern while offering greater metabolic stability. The thiophene ring replaces the imidazole moiety of purines, preserving the distance between hydrogen-bond donors and acceptors but introducing sulfur-based electronic effects. This substitution reduces susceptibility to enzymatic degradation, a common limitation of natural nucleobases.

The target compound’s methoxypyridine group further mimics the exocyclic amino group of adenine, engaging in additional hydrophobic interactions with kinase domains. Computational docking studies of similar derivatives demonstrate that the methoxypyridine moiety occupies hydrophobic pockets adjacent to the ATP-binding site, enhancing binding affinity. For example, compound 17f (a VEGFR-2 inhibitor) achieves an IC₅₀ of 0.23 µM, comparable to sorafenib, by leveraging this bioisosteric mimicry.

Historical Development of Methylsulfinyl-Substituted Heterocycles

Methylsulfinyl groups have emerged as key pharmacophores in heterocyclic drug design due to their dual role as hydrogen-bond acceptors and solubility enhancers. Early work in the 2000s focused on sulfoxide-containing antibiotics, but recent advances have prioritized kinase inhibitors. The incorporation of methylsulfinyl into thienopyrimidines, as seen in the target compound, originated from efforts to optimize lead compounds identified in high-throughput screens.

A pivotal study in 2023 demonstrated that methylsulfinyl-substituted thieno[3,2-d]pyrimidines, such as compound 34 , exhibit nanomolar ATR kinase inhibition (IC₅₀ = 1.5 nM) and synthetic lethality in DNA repair-deficient cancers. This breakthrough validated methylsulfinyl as a critical substituent for targeting the DDR pathway. Subsequent structural refinements, including the addition of methoxypyridine and ester groups, yielded derivatives with improved pharmacokinetic profiles. Patent literature from 2004–2023 highlights iterative innovations in sulfinyl heterocycle synthesis, particularly one-pot oxidation strategies to introduce sulfoxide groups without over-oxidation to sulfones.

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O4S2/c1-21-8-5-4-6-16-11(8)10-12-9(23-13(10)14(19)22-2)7-17-15(18-12)24(3)20/h4-7H,1-3H3

InChI Key

DKLAPEZAUNFSHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=C(SC3=CN=C(N=C32)S(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the thieno[3,2-d]pyrimidine core.

    Addition of the Methylsulfinyl Group: The methylsulfinyl group is added via an oxidation reaction, where a methylthio precursor is oxidized to form the desired methylsulfinyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to form a sulfone.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.

    Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine

Compounds like Methyl 1,3,7-trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate () replace the thiophene ring with a pyridine, altering electronic properties. Pyrido[2,3-d]pyrimidines typically exhibit higher planarity, enhancing π-π stacking in crystals, whereas thieno derivatives may offer greater metabolic stability due to sulfur’s electronegativity .

Tetrazolo and Thiazolo Derivatives

Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate () incorporates a tetrazole ring, introducing additional hydrogen-bonding sites (N–H⋯N interactions) and conformational flexibility (Q = 0.125 Å puckering amplitude).

Substituent Variations

Sulfinyl vs. Sulfonyl Groups

The methylsulfinyl group in the target compound differs from sulfonyl analogs (e.g., Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate, ). Sulfinyl groups (–SO–) are less electron-withdrawing than sulfonyl (–SO₂–), which may reduce metabolic oxidation rates but increase susceptibility to nucleophilic attack .

Aromatic Ring Substitutions

  • 3-Methoxypyridin-2-yl vs. 6-Methoxypyridin-2-yl: A structurally similar analog (Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate, ) shows positional isomerism. The 3-methoxy group in the target compound may sterically hinder interactions with hydrophobic enzyme pockets compared to the 6-methoxy isomer.
  • Phenyl vs.

Physicochemical Properties

Table 1. Comparison of Key Properties

Compound Melting Point (°C) λmax (IR, cm⁻¹) Solubility (mg/mL) Refined R-Factor (X-ray)
Target Compound Not reported ~1700 (C=O ester) Likely <1 (DMSO) Not available
Methyl 1,3,7-trimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate () 175–176 1720 (C=O), 1650 (C=N) ~5 (EtOH) N/A
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate () 160–162 1680 (C=O) ~10 (CHCl₃) R = 0.030
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate () Not reported ~1730 (C=O), 1320 (SO₂) <1 (H₂O) N/A

Notes:

  • The target compound’s ester carbonyl IR stretch (~1700 cm⁻¹) aligns with analogs, confirming functional group integrity .

Crystallographic and Conformational Analysis

  • Ring Puckering: The tetrazolo derivative in shows a puckered envelope conformation (Q = 0.125 Å, θ = 109.7°), while pyrido[2,3-d]pyrimidines () are planar. The thieno[3,2-d]pyrimidine core likely adopts intermediate puckering due to sulfur’s van der Waals radius .
  • Hydrogen Bonding : Analogs like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () form intramolecular N–H⋯O bonds, stabilizing the crystal lattice. The target compound’s methylsulfinyl group may participate in weaker S=O⋯H–C interactions .

Biological Activity

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thienopyrimidine class. Its unique structure and functional groups suggest potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC15H13N3O4S2
Molecular Weight363.4 g/mol
IUPAC NameThis compound
InChI KeyDKLAPEZAUNFSHB-UHFFFAOYSA-N
Canonical SMILESCOC1=C(N=CC=C1)C2=C(SC3=CN=C(N=C32)S(=O)C)C(=O)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various therapeutic effects. For instance, it has been proposed that the compound can inhibit certain enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer or metabolic disorders.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cancer-related pathways are still under investigation but are promising for future therapeutic development.
  • Metabolic Syndrome : Recent research highlights the potential of related compounds in addressing metabolic syndrome by inducing activating transcription factor 3 (ATF3), which plays a role in lipid metabolism and glucose homeostasis. This suggests that this compound may have implications for managing obesity and diabetes .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against various pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, revealing significant cell death at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
  • Metabolic Effects in Animal Models : In vivo studies using high-fat diet-induced obesity models showed that treatment with related compounds led to weight loss and improved metabolic profiles, indicating potential benefits for managing metabolic syndrome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.